Product packaging for 2-(2-Naphthyloxy)propanoic acid(Cat. No.:CAS No. 10470-82-3)

2-(2-Naphthyloxy)propanoic acid

Cat. No.: B079404
CAS No.: 10470-82-3
M. Wt: 216.23 g/mol
InChI Key: HMIVVAPMRQMNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Naphthyloxy)propanoic acid is a naphthalene-based organic compound featuring a propanoic acid chain linked to the 2-position of a naphthalene ring via an oxygen ether bond . This structure classifies it as a naphthyloxy propanoic acid derivative, making it a compound of significant interest in synthetic organic and medicinal chemistry research. While specific analytical data for this compound was not located, its molecular framework is shared with other well-characterized naphthyloxy compounds, suggesting a solid or low-melting-point solid state at room temperature and limited solubility in water but better solubility in organic solvents . Research Applications: • Synthetic Intermediate: This compound serves as a versatile building block for the synthesis of more complex molecules. Its carboxylic acid group allows for further functionalization, such as the formation of esters or amides, while the naphthalene ring system can be involved in various coupling reactions . • Pharmaceutical Research: Structurally similar naphthalene derivatives are known to possess biological activity, suggesting its potential use in the development and study of new pharmacologically active compounds . • Polymer Science: Analogous compounds with reactive acid groups are used in co-polymerization reactions to create specialty polymers with tailored properties for applications in materials science . Handling and Safety: This chemical is intended for use by qualified laboratory professionals. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B079404 2-(2-Naphthyloxy)propanoic acid CAS No. 10470-82-3

Properties

IUPAC Name

2-naphthalen-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVVAPMRQMNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909140
Record name 2-[(Naphthalen-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10470-82-3
Record name 2-(2-Naphthyloxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10470-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-naphthalenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Naphthalen-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aryloxypropanoic Acid Class and Naphthalene Derivatives in Chemical and Biological Sciences

2-(2-Naphthyloxy)propanoic acid is structurally characterized by a naphthalene (B1677914) ring linked to a propanoic acid moiety through an ether bond. This positions it within two significant classes of organic compounds: aryloxypropanoic acids and naphthalene derivatives.

Aryloxypropanoic Acids: This class of compounds is recognized for a diverse range of biological activities. They are characterized by an ether linkage of an aromatic ring to a propanoic acid. This structural motif is a key feature in many biologically active molecules, including well-known herbicides and pharmaceuticals.

Naphthalene Derivatives: The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a versatile scaffold in medicinal chemistry. ekb.eg Naphthalene and its derivatives exhibit a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The rigid and planar structure of the naphthalene ring, combined with its large π-electron system, imparts unique photophysical and chemical properties, making these derivatives valuable in various scientific applications. ekb.eg

The combination of the aryloxypropanoic acid functionality with the naphthalene scaffold in this compound results in a molecule with a unique set of properties and potential applications that continue to be explored in academic research.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem. nih.gov

Significance of 2 2 Naphthyloxy Propanoic Acid As a Research Compound

The significance of 2-(2-Naphthyloxy)propanoic acid in the scientific community stems from its utility as a versatile research compound and as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) has prompted investigations into its potential anti-inflammatory or analgesic properties. Furthermore, some sources indicate its potential application as a herbicide. chemicalbook.comchemicalbook.com

A significant area of research involves the use of this compound as a foundational molecule for the synthesis of various derivatives. For instance, a series of its derivatives have been prepared and evaluated for their hypolipidemic activity. nih.govdocumentsdelivered.com These studies highlight the compound's role as a scaffold for developing new therapeutic agents. The synthesis of these derivatives typically involves the reaction of this compound with other chemical entities to create novel molecular structures with enhanced or targeted biological activities.

Structure Activity Relationship Sar Studies of 2 2 Naphthyloxy Propanoic Acid Derivatives

Influence of Stereochemistry at the α-Carbon on Biological Activity

The carbon atom alpha to the carboxylic acid in 2-(2-Naphthyloxy)propanoic acid is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this chiral center often has a profound impact on biological activity.

Chirality plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles. For many biologically active propanoic acid derivatives, it is common for one enantiomer (often the (S)-enantiomer) to be significantly more active than the other.

In the case of related chiral compounds, research has demonstrated that stereochemistry can lead to significant differences in biological activity. nih.gov Often, only one specific isomer displays the desired therapeutic effect. nih.gov This selectivity can be attributed to factors such as stereoselective uptake into cells or a more favorable three-dimensional fit with the target protein. nih.gov For instance, studies on other chiral molecules have shown that their uptake may be mediated by stereospecific transport systems, such as those for L-amino acids. nih.gov Molecular modeling has further elucidated the structural and stereochemical requirements for efficient interaction with biological targets, where a precise orientation is necessary for effective binding and subsequent biological response. nih.gov Therefore, the (S)-configuration of this compound is a critical determinant of its interaction with biological systems.

Role of the Naphthalene (B1677914) Ring System in Receptor Binding and Bioavailability

The naphthalene ring system is a defining feature of this compound and is crucial for its biological activity. This large, aromatic, and hydrophobic moiety is a common scaffold in many approved drugs, highlighting its importance in drug design. ekb.eg

The key roles of the naphthalene ring system include:

Receptor Interaction: The flat, planar structure of the naphthalene ring allows it to participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. In some biological systems, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.

Scaffolding: The rigid structure of the naphthalene ring provides a stable scaffold, holding the other functional groups—the propanoic acid and any substituents—in a specific spatial orientation required for optimal binding to a receptor or enzyme active site. researchgate.net

Many compounds containing a naphthalene core exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ekb.egekb.eg This versatility underscores the significance of the naphthalene moiety as a privileged structure in medicinal chemistry.

Effects of Substitutions on the Naphthalene Moiety on Pharmacological Profiles

Modifying the naphthalene ring by adding chemical substituents is a common strategy to fine-tune the pharmacological profile of the parent compound. These substitutions can alter the molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.

Research has shown that even minor changes to the substitution pattern can lead to significant differences in biological activity. For example, in studies of naphthalene-2-carboxylic acid analogs, specific substitutions at the 6'-position resulted in compounds with strong, subtype-selective activation of the retinoic acid receptor gamma (RARγ), while showing no activity at the alpha subtype (RARα). nih.gov This demonstrates that substitutions can impart a high degree of receptor specificity.

The nature and position of the substituent are critical. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro) can influence the electronic properties of the entire molecule, affecting how it interacts with its biological target. ekb.eg

The following table summarizes the effects of various substitutions on the naphthalene ring of related propanoic acid derivatives:

Compound NameSubstituent (Position)Key Effect/Activity
Naproxen (B1676952)Methoxy (6, naphthalen-2-yl)Potent COX-2 inhibition (NSAID activity)
O-DemethylnaproxenHydroxy (6, naphthalen-2-yl)Naproxen metabolite
2-(6-Ethyl-naphthalen-2-yl)propanoic acidEthyl (6, naphthalen-2-yl)Enhanced membrane permeability
2-(6-(Methylthio)naphthalen-2-yl)propanoic acidMethylthio (6, naphthalen-2-yl)Potential for enzyme modulation
Data sourced from a comparative analysis of structural analogs.

These findings illustrate that strategic substitution on the naphthalene moiety is a powerful tool for optimizing the pharmacological properties of this class of compounds.

Importance of the Carboxylic Acid Group for Biological Target Interaction

Key functions of the carboxylic acid group include:

Target Binding: The carboxylic acid group is a versatile hydrogen bond donor and acceptor. researchgate.net At physiological pH, it is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows it to form strong electrostatic or ionic interactions with positively charged residues (e.g., arginine, lysine) in the binding site of a target protein. researchgate.net These interactions are often crucial for anchoring the molecule in the correct orientation for a biological effect.

Water Solubility: The ability of the carboxylic acid to ionize significantly enhances the water solubility of the compound, which is a vital property for drug administration and distribution throughout the body. researchgate.netresearchgate.net The formation of salts with the carboxylate group is a common strategy to improve the solubility and dissolution rate of drugs. researchgate.net

Modulation of Acidity: The acidity of the carboxylic acid group is a defining characteristic that influences its reactivity and interactions. longdom.orgfiveable.me This acidity is a key determinant in drug-target interactions. researchgate.net

The propanoic acid moiety in this compound can participate in both hydrogen bonding and electrostatic interactions, which are critical for influencing the compound's binding affinity and specificity for its biological target.

Development of Optimized Chemical Scaffolds Based on SAR Findings

The insights gained from Structure-Activity Relationship (SAR) studies are essential for the rational design and development of new, optimized chemical scaffolds with improved therapeutic properties. By understanding which molecular features are responsible for efficacy, selectivity, and favorable pharmacokinetics, medicinal chemists can design next-generation compounds that are more potent and have fewer side effects.

Based on the SAR of this compound and related structures, several strategies for optimization can be pursued:

Stereochemical Control: Synthesis of enantiomerically pure compounds is critical to ensure that only the active stereoisomer is used, maximizing therapeutic benefit and minimizing potential off-target effects from the inactive enantiomer. nih.gov

Naphthalene Ring Substitution: SAR studies guide the placement of specific substituents on the naphthalene ring to enhance target affinity and selectivity. For instance, discovering that 6'-substituted analogs can confer receptor subtype selectivity allows for the development of highly targeted therapies. nih.gov

Carboxylic Acid Bioisosteres: While the carboxylic acid group is often vital for activity, it can sometimes lead to issues with metabolic instability or poor membrane permeability. researchgate.net In such cases, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties (e.g., tetrazole, hydroxamic acid). This strategy aims to retain the desired biological activity while improving the drug-like properties of the molecule.

Scaffold Hopping: In some cases, the entire naphthalene scaffold might be replaced with a different ring system (e.g., quinoline, thienopyran) while retaining the key pharmacophoric elements, such as the acidic group and appropriate hydrophobic features. nih.govresearchgate.net This can lead to the discovery of novel chemical classes with distinct intellectual property and potentially improved properties.

Through the iterative process of design, synthesis, and biological testing, guided by SAR principles, the this compound scaffold can be systematically optimized to produce drug candidates with superior pharmacological profiles.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been pivotal in exploring the interactions of 2-(2-Naphthyloxy)propanoic acid and its derivatives with various biological targets, including acetylcholinesterase (AChE), cyclooxygenase (COX) enzymes, and peroxisome proliferator-activated receptors (PPARs).

Acetylcholinesterase (AChE): Research has utilized molecular modeling and docking to investigate the potential of 2-naphthyloxy derivatives as antiamnesic agents by predicting their affinity and orientation within the active site of AChE. nih.gov These studies calculate the binding energy and analyze the docking score to correlate with the observed acetylcholinesterase inhibitory activity. nih.gov

Cyclooxygenase (COX) Enzymes: As a derivative of naproxen (B1676952), a known COX inhibitor, this compound's interaction with COX-1 and COX-2 enzymes is of significant interest. ijsrm.netnih.gov Docking experiments are performed to understand the binding conformations of such compounds within the catalytic site of COX isoenzymes. nih.gov For instance, studies on naproxen derivatives have shown strong binding affinities to prostaglandin (B15479496) H2 (PGH2) synthase, the protein containing the COX active site. ijsrm.netresearchgate.net The binding energy of a naproxen derivative with the main protease of SARS-CoV-2 was found to be -9.36 kcal/mol, significantly higher than the standard naproxen (-6.11 kcal/mol). nih.gov Similarly, thiourea (B124793) derivatives of naproxen have shown favorable binding energies for COX-2, with one derivative exhibiting a free binding energy of -14.90 kcal/mol. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): Aryloxyacetic acid derivatives have been investigated for their multi-target activity, including their ability to bind to PPARs. mdpi.com Molecular docking campaigns have been used to assess the capability of these compounds to fit within the binding sites of these nuclear receptors. mdpi.com

Biological TargetKey Findings from Molecular DockingReference
Acetylcholinesterase (AChE)Prediction of binding affinity and orientation at the active site, correlating with inhibitory activity. nih.gov
Cyclooxygenase (COX) EnzymesStrong binding affinities observed for naproxen derivatives with PGH2 synthase and COX-2. ijsrm.netresearchgate.netmdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs)Aryloxyacetic acid derivatives show potential to fit within the binding sites of PPARs. mdpi.com

Analysis of Intermolecular Interactions

The stability of the ligand-receptor complex is governed by various intermolecular forces. Computational analysis allows for a detailed examination of these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the binding of many drugs to their protein targets. In studies of 2-naphthyloxy derivatives, hydrogen bonding interactions with amino acid residues in the active site of enzymes like AChE are analyzed to understand the binding mechanism. nih.gov For example, the crystal structure of a related compound, (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, is stabilized by intermolecular OH⋯O hydrogen bonds between the carboxy groups. rsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. DFT calculations are employed to determine the stable conformations of this compound and related compounds.

Studies on α-aryloxypropanoic acids have shown that these molecules tend to form dimers in solution through intermolecular hydrogen bonding. nih.gov DFT predictions of vibrational absorption and vibrational circular dichroism spectra have been used to identify the predominant dimer conformers. nih.gov The conformational analysis of related molecules, such as (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, has revealed syn conformations between the carbonyl and methoxy (B1213986) groups in the crystal state, stabilized by intermolecular hydrogen bonds. rsc.org

Prediction of Reaction Mechanisms and Regioselectivity

DFT calculations can be used to model reaction pathways and predict the selectivity of chemical reactions. For instance, understanding the reactivity of the carboxylic acid group and the naphthyloxy moiety is crucial for predicting metabolic pathways and designing synthetic routes. While specific studies on the reaction mechanisms of this compound are not detailed in the provided context, DFT is a standard method for such investigations. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of a drug's ADMET properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity.

In silico tools are widely used to predict the ADMET properties of new chemical entities. springernature.comnih.gov For derivatives of naproxen, ADMET calculations have been performed to assess their pharmacokinetic properties, with some studies suggesting improved profiles for modified compounds compared to the parent drug. ijsrm.netresearchgate.net These predictions often involve evaluating parameters such as oral bioavailability, potential for hepatotoxicity, and skin sensitization. nih.gov Various online servers and software are available to predict these properties, aiding in the early-stage assessment of drug candidates. tjnpr.orgresearchgate.net

ADMET ParameterPrediction FocusReference
A bsorptionOral bioavailability, Caco-2 permeability, human intestinal absorption. nih.govnih.gov
D istributionPlasma protein binding, blood-brain barrier penetration. nih.gov
M etabolismPrediction of metabolic pathways and potential metabolites. nih.gov
E xcretionPrediction of clearance routes. nih.gov
T oxicityAmes mutagenicity, hepatotoxicity, rodent carcinogenicity. nih.govnih.gov

Prediction of Molecular Properties and Drug-Likeness Scores

The "drug-likeness" of a molecule is an essential concept in drug design, evaluated by assessing properties that influence its behavior in a biological environment. Computational tools are frequently used to calculate these properties and score compounds based on established guidelines like Lipinski's Rule of Five. These rules help in the early identification of compounds that are likely to have favorable absorption and distribution characteristics. nih.govnih.gov

For this compound, several key molecular properties have been computationally predicted. These descriptors are fundamental to its classification as a drug-like molecule. For instance, its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (expressed as LogP) are critical determinants. nih.govvcclab.org Studies have shown that these properties for this compound fall within the accepted ranges for orally available drugs. nih.gov

Table 1: Computed Molecular Properties and Drug-Likeness Descriptors for this compound Below is an interactive table detailing the computationally predicted properties of the compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₂O₃ nih.govscbt.com
Molecular Weight216.23 g/mol nih.gov
XLogP33.5 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov
Topological Polar Surface Area46.5 Ų nih.gov
Heavy Atom Count16 nih.gov
Complexity252 nih.gov

This data is computationally generated and serves as a predictive measure.

Computational Assessment of Pharmacokinetic Parameters

Beyond static molecular properties, computational models are employed to predict the pharmacokinetic profile of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These in silico predictions are vital for weeding out drug candidates with poor pharmacokinetic properties early in the discovery pipeline, thereby reducing time and cost. nih.gov The development of sophisticated machine learning and deep learning algorithms has significantly improved the accuracy of these predictions. github.com

For this compound, computational ADME predictions suggest good oral bioavailability and membrane permeability. Models like the one provided by SwissADME are used to estimate properties such as gastrointestinal absorption and blood-brain barrier permeation. researchgate.net These tools analyze the molecule's structure to forecast its behavior within the body, providing a comprehensive view of its potential as a drug.

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound This interactive table summarizes the key predicted ADME characteristics.

ADME ParameterPredictionDescription
Gastrointestinal AbsorptionHighLikelihood of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeantYesAbility to cross the protective barrier of the central nervous system.
P-gp SubstrateNoNot likely to be actively effluxed by P-glycoprotein, a common resistance mechanism.
CYP1A2 InhibitorYesPotential to inhibit the Cytochrome P450 1A2 enzyme, affecting metabolism of other drugs.
CYP2C19 InhibitorYesPotential to inhibit the Cytochrome P450 2C19 enzyme.
CYP2C9 InhibitorYesPotential to inhibit the Cytochrome P450 2C9 enzyme.
CYP2D6 InhibitorYesPotential to inhibit the Cytochrome P450 2D6 enzyme.
CYP3A4 InhibitorYesPotential to inhibit the Cytochrome P450 3A4 enzyme.
Log Kp (skin permeation)-5.76 cm/sA measure of the molecule's ability to permeate the skin.

These predictions are generated from computational models and provide an estimation of pharmacokinetic behavior.

Molecular Dynamics Simulations for Ligand-Protein Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between a ligand, such as this compound, and its protein target over time. mdpi.com These simulations model the movements and conformational changes of atoms and molecules, providing a detailed picture of the binding process that is often inaccessible through experimental methods alone. nih.gov

MD simulations have been instrumental in understanding how this compound interacts with cyclooxygenase (COX) enzymes, its primary targets. nih.gov These studies validate docking results by assessing the stability of the ligand-protein complex. nih.gov Simulations can reveal the stability of the protein's structure once the ligand is bound, often measured by the root mean square deviation (RMSD) of the protein backbone. nih.gov For example, a simulation of a ligand-COX-2 complex can be run for a period, such as 100 nanoseconds, to observe the stability and key interactions, confirming that the ligand remains securely in the binding pocket. nih.gov This detailed understanding of the dynamic binding behavior is crucial for the rational design of new and more effective anti-inflammatory drugs. researchgate.net

Research Applications and Intellectual Property Landscape

Role in Medicinal Chemistry and Drug Discovery Programs

2-(2-Naphthyloxy)propanoic acid and its structural analogs, particularly those belonging to the arylpropionic acid class, have been a subject of interest in medicinal chemistry. While the parent compound itself is not a widely marketed pharmaceutical, its core structure serves as a key component in the development of therapeutic agents. The related compound, Naproxen (B1676952), which is (S)-2-(6-methoxy-2-naphthyl)propanoic acid, is a prominent non-steroidal anti-inflammatory drug (NSAID) with well-established anti-inflammatory, analgesic, and antipyretic properties. google.comsigmaaldrich.com The therapeutic effects of NSAIDs like Naproxen are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923).

The naphthyloxypropanoic acid scaffold has been explored for applications beyond inflammation. Research into related structures, such as 2-methyl-2-phenoxy-propionic acid derivatives, has revealed potential hypocholesterolemic and hypolipemic activities, suggesting that this class of compounds could be relevant in managing cholesterol and lipid levels. google.com The value of this compound in drug discovery often lies in its role as a precursor or a fragment for creating more complex molecules with tailored biological activities. researchgate.netjustia.com For instance, ester prodrugs of Naproxen have been synthesized to improve dermal drug delivery, indicating the utility of modifying the carboxylic acid group of the parent scaffold to enhance pharmacokinetic properties. researchgate.net

Intermediates in the Synthesis of Complex Pharmaceutical Scaffolds

This compound is a valuable intermediate in the multi-step synthesis of more complex and biologically active molecules. mallakchemicals.comgoogle.com Its bifunctional nature, featuring a carboxylic acid group and a naphthyloxy ether linkage, allows for a variety of chemical transformations.

A key application is in the preparation of amide derivatives. For example, a patented process describes the use of this compound derivatives as crucial intermediates for synthesizing 2-(2-naphthyloxy)propionanilide derivatives. google.com This transformation involves the reaction of the carboxylic acid moiety with anilines to form an amide bond, a common linkage in many pharmaceutical compounds. The ability to create these amide derivatives opens pathways to a diverse range of molecular structures that can be screened for various biological activities.

Furthermore, the synthesis of this intermediate itself is well-documented, often involving the reaction of 2-naphthol (B1666908) with a halocarboxylic acid in the presence of a base. google.com The general synthetic utility is also demonstrated in patents for related compounds, where the α-position of the propionic acid can be further substituted to introduce additional functional groups, leading to the creation of diverse chemical libraries for drug discovery programs. google.com The use of such intermediates is a cornerstone of combinatorial chemistry and medicinal chemistry, enabling the systematic development of new drug candidates. mdpi.com

Agrochemical Research Applications

Naphthyloxy acids, which are structurally analogous to this compound, have demonstrated significant potential as plant growth regulators. These compounds often mimic the activity of natural plant hormones, particularly auxins, which are fundamental to plant development. cymitquimica.com

A prominent example is 2-Naphthoxyacetic acid (BNOA), which is used commercially as a fruit-setting spray. plantgrowthhormones.com It is applied to various crops to stimulate fruit enlargement and prevent the formation of hollow fruits. plantgrowthhormones.com Similarly, 1-Naphthylacetic acid (NAA), another related auxin, is widely used to induce the formation of adventitious roots in plant cuttings, prevent premature fruit drop, and manage fruit thinning in orchards. made-in-china.complant-growth-regulator.comvalentbiosciences.com

The mechanism of action for these related compounds involves influencing cell division and elongation. made-in-china.com Research on the effects of naphthenic acid, a related growth stimulant, has shown that it can enhance nitrogen metabolism in plants, leading to increased levels of key enzymes and a greater protein content, ultimately boosting plant growth and yield. nih.gov Given these established applications for structurally similar naphthyloxy acids, this compound is a compound of interest for screening and development in the field of plant growth regulation.

Related Compound Application Crops
2-Naphthoxyacetic acid (BNOA)Fruit setting spray, stimulates fruit enlargementTomatoes, Strawberries, Grapes, Pineapples plantgrowthhormones.com
1-Naphthylacetic acid (NAA)Induces rooting, prevents fruit drop, thinning agentCereals, Cotton, Fruits, Vegetables made-in-china.comvalentbiosciences.com

The aryloxyacetic acid scaffold, to which this compound belongs, is a well-known structural motif in the agrochemical industry, particularly for herbicides. nih.gov While specific data on the pesticidal activity of this compound is limited, it has been identified as a potential herbicide. chemicalbook.com The herbicidal activity of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-established. nih.gov These compounds function as synthetic auxins; at high concentrations, they can cause uncontrolled growth in broadleaf weeds, leading to their demise. nih.gov

Naphthoxyacetic acid is also noted to possess herbicidal properties at certain concentrations. cymitquimica.com The exploration of aryloxyacetic acid derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) represents another avenue for developing novel herbicides. nih.gov Although not directly implicated as an insecticide, the broader family of naphthalene-containing compounds has been investigated for such properties. For instance, certain phthalic acid diamides incorporating a dichloro-propenyloxy group have shown excellent larvicidal activities. nih.gov This suggests that the naphthyl moiety can be incorporated into more complex structures to develop new pesticidal agents.

Analysis of Academic and Industrial Patent Filings related to this compound

The intellectual property landscape for this compound and its derivatives highlights its significance as both a synthetic intermediate and a core structure for developing new active compounds. An analysis of patent filings reveals a focus on its preparation methods and its use in creating more complex molecules for pharmaceutical and agrochemical applications. nih.gov

A key patent, KR910001998B1, details a specific process for preparing 2-(2-naphthyloxy)propionic acid derivatives. This patent emphasizes its role as an intermediate for synthesizing 2-(2-naphthyloxy)propionanilide derivatives, which are likely targets for further biological screening. google.com The method describes the reaction of 2-naphthol with a halocarboxylic acid in an organic solvent, aiming to improve upon previous methods that used aqueous solvents. google.com

Other patents focus on related structures that underscore the value of the naphthylpropionic acid scaffold. For example, US patent 4,009,197A claims 2-(6'-substituted-2'-naphthyl)acetic acid derivatives for their anti-inflammatory, analgesic, and anti-pyretic properties. google.com This patent family is closely related to the highly successful drug Naproxen. Similarly, US patent 4,259,509A discloses 2-methyl-2-phenoxy-propionic acid derivatives as agents for lowering cholesterol and lipids, indicating the versatility of the broader aryloxypropionic acid class. google.com

The patent literature also includes methods for producing specific enantiomers, which is crucial for pharmaceuticals, as different stereoisomers can have vastly different biological activities. For instance, patents related to Naproxen describe processes for resolving the racemic mixture of 2-(6-methoxy-2-naphthyl)propionic acid to isolate the more potent D-enantiomer. google.com

Patent Number Title/Subject Key Finding/Application
KR910001998B1Process for the preparation of 2-(2-naphthyloxy) propionic acid derivationDescribes a method for synthesizing the compound as a useful intermediate for propionanilide derivatives. google.com
US4009197A2-(6-Substituted-2'-naphthyl) acetic acid derivatives and the salts and esters thereofClaims related compounds for use as anti-inflammatory, analgesic, and anti-pyretic agents. google.com
US4259509A2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereofDiscloses related phenoxy derivatives as hypocholesterolemic and hypolipemic agents. google.com
US5286902AProcess for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates thereforDetails a process for preparing Naproxen, a highly successful NSAID derivative. google.com

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas

While the broader class of 2-aryloxypropanoic acids is known for applications in pharmaceuticals and agrochemicals, the specific biological targets for 2-(2-Naphthyloxy)propanoic acid remain largely underexplored. clockss.org Future research should focus on extensive biological screening to identify novel protein interactions and therapeutic applications. Given the structural similarities to known anti-inflammatory agents, initial studies could explore its potential as a modulator of inflammatory pathways. For instance, derivatives of related structures have demonstrated anti-inflammatory activity. researchgate.netistanbul.edu.tr

Investigations could probe its effects on key inflammatory enzymes or receptors. Furthermore, the interaction of similar compounds, known as profens, with fatty acid metabolism suggests that this compound and its analogues could be investigated for roles in metabolic disorders. nih.gov A systematic approach, employing high-throughput screening against diverse panels of receptors, enzymes, and ion channels, could reveal unexpected therapeutic opportunities, potentially in areas such as oncology or neurodegenerative diseases.

Advanced Synthetic Strategies for Enantiopure and Derivatized Compounds

The biological activity of chiral molecules like this compound is often enantiomer-dependent, meaning one enantiomer is significantly more active than the other. clockss.org Therefore, the development of advanced, efficient methods to produce single-enantiomer (enantiopure) forms is a critical research direction. Kinetic resolution has emerged as a powerful technique for separating racemic mixtures of 2-aryloxypropanoic acids.

Advanced strategies for achieving this include:

Enantioselective Esterification: This method uses a chiral acyl-transfer catalyst, such as (+)-benzotetramisole, along with an activating agent like pivalic anhydride, to selectively esterify one enantiomer from a racemic mixture, allowing for the separation of the unreacted, optically active carboxylic acid and the corresponding ester with high enantioselectivity. clockss.orgelsevierpure.com

Mutual Kinetic Resolution: This approach involves the reaction of a racemic 2-aryloxy propionyl chloride with a readily available enantiopure amine. urfu.ru The differing reaction rates of the acid chloride enantiomers with the single-enantiomer amine lead to the formation of diastereomeric amides that can be separated. Subsequent hydrolysis of the unreacted acid chloride and the separated amide yields both enantiomers of the desired this compound. urfu.ru

Future work should focus on optimizing these methods and exploring new catalytic systems to improve yield, enantiomeric excess, and cost-effectiveness. The creation of a diverse library of derivatized compounds, by modifying the naphthyl ring and the propanoic acid moiety, will also be essential for structure-activity relationship studies.

Table 1: Overview of Advanced Synthetic Strategies for Enantiopure 2-Aryloxypropanoic Acids

StrategyKey Reagents/ProcessOutcomeReference
Enantioselective EsterificationChiral acyl-transfer catalyst ((+)-benzotetramisole), activating agent (pivalic anhydride), and an achiral alcohol.Separation of racemic acids into optically active carboxylic acids and esters with high enantioselectivity. clockss.orgelsevierpure.com
Mutual Kinetic ResolutionReaction of racemic 2-aryloxy propionyl chlorides with an enantiopure amine (e.g., (S)-3,4-dihydro-3-methyl-2H- clockss.orgresearchgate.netbenzoxazines).Production of both enantiomers of the acid with high enantiomeric excess after separation and hydrolysis steps. urfu.ru

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the Design-Build-Test-Learn cycle. For this compound, these computational tools can be applied to navigate the vast chemical space of its potential derivatives. ML models can be trained on existing data from related aryloxypropanoic acids to predict the biological activity of novel, untested analogues. researchgate.net

Future research initiatives could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to establish a mathematical relationship between the chemical structures of this compound derivatives and their biological activities. researchgate.net This can guide the synthesis of compounds with enhanced potency.

Generative Models: Employing generative AI algorithms to design novel molecules based on the this compound scaffold that are optimized for specific properties, such as high target affinity and favorable pharmacokinetic profiles.

Pathway Optimization: As demonstrated in the production of other complex molecules, ML can guide the optimization of synthetic pathways, potentially increasing yields and reducing byproducts. nih.govbiorxiv.org

By integrating AI and ML, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Development of Structure-Based Drug Design Initiatives

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize ligands. Once a specific biological target for this compound is identified and its structure elucidated (e.g., via X-ray crystallography), powerful computational techniques can be employed.

Key aspects of this initiative would involve:

Molecular Docking: In silico docking studies can predict the binding orientation and affinity of this compound and its derivatives within the active site of a target protein. rsc.org This provides critical insights into the molecular interactions driving biological activity.

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build 3D models that correlate the steric, electrostatic, and hydrophobic properties of molecules with their activity. mdpi.commdpi.com These models generate contour maps that highlight regions where modifications are likely to improve or diminish activity, providing a clear roadmap for lead optimization. mdpi.com

These structure-based approaches will enable a rational, hypothesis-driven process for designing next-generation analogues with superior potency and selectivity.

Comprehensive Preclinical Research for Promising Lead Compounds and Analogues

Once promising lead compounds based on the this compound scaffold are identified through the aforementioned strategies, they must undergo rigorous preclinical evaluation to assess their potential for clinical development. This research phase bridges the gap between initial discovery and human trials.

A comprehensive preclinical program should include a cascade of evaluations:

In Vitro Assays: Initial testing involves assessing the compound's effect on cultured cells to confirm its biological activity and determine its potency (e.g., IC50 value). nih.gov For example, if pursuing an anti-inflammatory indication, activity could be measured in assays like the carrageenan-induced paw edema model. mdpi.com

In Vivo Animal Models: Compounds that show promise in vitro are then tested in animal models of disease to evaluate their efficacy. mdpi.com This step is crucial for understanding how the compound behaves in a complex biological system. For potential anticancer agents, this would involve studies in xenograft models. nih.gov

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is critical for understanding its bioavailability and persistence in the body.

Toxicology Studies: Preliminary toxicology assessments are conducted in animal models to identify any potential safety concerns before a compound can be considered for human trials. mdpi.com

Successful navigation of this preclinical pipeline is a prerequisite for any new chemical entity to advance into clinical studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Naphthyloxy)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-naphthol with α-halopropanoic acid derivatives (e.g., bromopropanoic acid) in alkaline conditions (e.g., NaOH in ethanol/water) at 80°C for 3 hours achieves moderate yields . Catalysts like cesium carbonate or phase-transfer agents can enhance efficiency. Post-reaction acidification (pH <3) with HCl precipitates the product. Optimization includes solvent selection (THF or methanol for solubility) and temperature control to minimize side reactions (e.g., esterification) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., naphthyloxy proton shifts at δ 6.8–7.8 ppm, carboxylic acid proton at δ 12–13 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~230.24 for C₁₃H₁₂O₃).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize spills with sodium bicarbonate and collect using HEPA-filter vacuums (dry sweeping is prohibited) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactivity) may arise from purity differences or assay conditions. Strategies include:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Dose-Response Studies : Test across concentrations (1–100 µM) in cell-based assays (e.g., COX-2 inhibition).
  • Mechanistic Profiling : Compare results from in vitro (enzyme inhibition) and in vivo (rodent models) studies to contextualize activity .

Q. What advanced analytical methods are used to study the interaction of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins (e.g., serum albumin) in real-time.
  • Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers to predict membrane permeability.
  • X-ray Crystallography : Resolves 3D binding modes with enzymes (e.g., carboxylase active sites) .

Q. How can synthetic byproducts of this compound be identified and mitigated?

  • Methodological Answer : Common byproducts include esterified derivatives (from incomplete acidification) or naphthol dimers.

  • Byproduct Identification : LC-MS/MS with electrospray ionization detects m/z shifts (e.g., +14 for methyl esters).
  • Mitigation : Optimize reaction pH (<2 during workup) and use excess HCl to ensure complete protonation of the carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Naphthyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Naphthyloxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.